molecular formula C5H7F3O3 B2475762 Ethyl 2-(trifluoromethoxy)acetate CAS No. 1027157-11-4

Ethyl 2-(trifluoromethoxy)acetate

Cat. No.: B2475762
CAS No.: 1027157-11-4
M. Wt: 172.103
InChI Key: UVYNDOUWYIODCV-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethoxy)acetate is an organic compound that features a trifluoromethoxy group attached to an ethyl acetate backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethoxy group. The trifluoromethoxy group is known for its electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorodesulfurization reaction, where a sulfur-containing precursor is treated with a fluorinating agent such as sulfur tetrafluoride or carbonyl fluoride . This reaction is carried out under mild conditions to avoid decomposition of the sensitive trifluoromethoxy group.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(trifluoromethoxy)acetate may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethoxy)acetate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethoxy group can be displaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as trifluoromethoxy-substituted ethers or amines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(trifluoromethoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate the pharmacokinetic properties of pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethoxy)acetate is largely influenced by the trifluoromethoxy group. This group can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethoxy)acetate
  • Trifluoromethyl ethers
  • Sevoflurane

Uniqueness

This compound is unique due to its specific combination of the ethyl acetate backbone and the trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

ethyl 2-(trifluoromethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYNDOUWYIODCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027157-11-4
Record name ethyl 2-(trifluoromethoxy)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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